

Carbarsone chemical structure and properties

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Carbarsone: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and biological activities of **Carbarsone**. It is intended for researchers, scientists, and drug development professionals, offering a thorough resource on this organoarsenic compound.

Chemical Structure and Identification

Carbarsone, with the IUPAC name [4-(carbamoylamino)phenyl]arsonic acid, is an organoarsenic compound.[1] Its structure is characterized by a central phenylarsonic acid moiety with a carbamoylamino (urea) group at the para position.

Table 1: Chemical Identifiers for Carbarsone

Identifier	Value
IUPAC Name	[4-(carbamoylamino)phenyl]arsonic acid[1]
SMILES	C1=CC(=CC=C1NC(=O)N)INVALID-LINK (O)O[1]
CAS Number	121-59-5[1]
PubChem CID	8480[1]
Molecular Formula	C7H9AsN2O4[1]



Physicochemical Properties

Carbarsone is a white, odorless crystalline powder with a slightly acidic taste.[2][3] It is slightly soluble in water and ethanol but soluble in solutions of alkali hydroxides and carbonates.[4]

Table 2: Physicochemical Properties of Carbarsone

Property	Value
Molecular Weight	260.08 g/mol [1]
Melting Point	174 °C (345 °F)[1]
Water Solubility	1 to 10 mg/mL at 21.7 °C (71.1 °F)[1]
pKa (Strongest Acidic)	3.5 - 3.78[5]
Physical Description	White powder or solid[1][6]

Experimental Protocols Synthesis of Carbarsone from p-Arsanilic Acid

This protocol describes a common method for the synthesis of **Carbarsone** starting from parsanilic acid.

Materials:

- p-Arsanilic acid
- Urea
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Activated carbon
- Distilled water



- Reaction vessel with reflux condenser and stirrer
- · Heating mantle
- pH meter or pH paper
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Preparation of the reaction mixture: In a suitable reaction vessel, dissolve a specific molar equivalent of p-arsanilic acid in an aqueous solution of sodium hydroxide.
- Addition of urea: To the stirred solution, add a molar excess of urea.
- Heating and reflux: Heat the mixture to reflux and maintain this temperature for several hours to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography.
- Acidification and precipitation: After cooling the reaction mixture to room temperature, slowly
 add hydrochloric acid with continuous stirring until the pH of the solution reaches
 approximately 3-4. Carbarsone will precipitate out of the solution.
- Purification: The crude **Carbarsone** precipitate is collected by filtration. It can be further purified by recrystallization. This typically involves dissolving the crude product in a hot alkaline solution, treating with activated carbon to remove colored impurities, filtering the hot solution, and then re-precipitating the **Carbarsone** by acidification with hydrochloric acid.
- Drying: The purified **Carbarsone** is washed with cold distilled water and dried under vacuum to yield the final product.

Determination of Carbarsone Solubility (Shake-Flask Method based on OECD TG 105)

This protocol outlines the determination of the water solubility of **Carbarsone** using the shake-flask method, a widely accepted technique for establishing the saturation mass concentration of a substance in water.[4][7][8][9]



Materials:

- Carbarsone (analytical standard)
- Distilled or deionized water
- Thermostatically controlled shaker bath
- Centrifuge
- Analytical balance
- · Volumetric flasks and pipettes
- HPLC system with UV detector or other suitable analytical instrument for quantification

Procedure:

- Preparation of a saturated solution: Add an excess amount of **Carbarsone** to a known volume of water in a flask. The excess solid should be visible to ensure saturation.
- Equilibration: Place the flask in a thermostatically controlled shaker bath set at a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase separation: After equilibration, allow the undissolved solid to settle. Separate the saturated aqueous phase from the excess solid by centrifugation at a high speed.
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with
 a known volume of water to a concentration that falls within the linear range of the analytical
 method. Analyze the concentration of **Carbarsone** in the diluted solution using a validated
 analytical method, such as HPLC-UV.
- Calculation: Calculate the water solubility of Carbarsone in mg/L or mol/L based on the measured concentration and the dilution factor.



Determination of Carbarsone pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of **Carbarsone** using potentiometric titration.[3][10]

Materials:

- Carbarsone
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Potassium chloride (KCI) for maintaining ionic strength
- Distilled, carbonate-free water
- Potentiometer with a calibrated pH electrode
- Burette
- Magnetic stirrer

Procedure:

- Preparation of the Carbarsone solution: Accurately weigh a known amount of Carbarsone
 and dissolve it in a known volume of carbonate-free water. A co-solvent like methanol may
 be used if solubility is low, but the results will be for that specific solvent mixture. Add KCI to
 maintain a constant ionic strength.
- Titration setup: Place the **Carbarsone** solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
- Titration: Titrate the solution with the standardized NaOH solution, adding the titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added. Continue the titration past the equivalence point.



Data analysis: Plot the pH of the solution as a function of the volume of NaOH added. The
pKa can be determined from the titration curve. It is the pH at which half of the acid has been
neutralized (i.e., at the half-equivalence point). Alternatively, the first derivative of the titration
curve can be plotted to more accurately determine the equivalence point.

HPLC Analysis of Carbarsone in Animal Feed

This protocol provides a method for the quantitative analysis of **Carbarsone** in animal feed using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][6]

Materials:

- Carbarsone (analytical standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or acetic acid (analytical grade)
- Water (HPLC grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Centrifuge
- Vortex mixer
- HPLC system equipped with a C18 column and a UV detector

Procedure:

- Sample extraction:
 - Weigh a representative sample of the ground animal feed.
 - Add a suitable extraction solvent (e.g., a mixture of methanol and aqueous buffer).
 - Extract the Carbarsone by shaking or sonication.



- Centrifuge the mixture to pellet the solid feed particles.
- Sample clean-up (if necessary):
 - The supernatant may require a clean-up step to remove interfering matrix components.
 This can be achieved using solid-phase extraction (SPE).
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge with a weak solvent to remove impurities.
 - Elute the Carbarsone with a stronger solvent (e.g., methanol).
- HPLC analysis:
 - Mobile phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.
 - Column: A C18 reversed-phase column is commonly used.
 - Flow rate: A typical flow rate is around 1 mL/min.
 - Detection: Carbarsone can be detected by UV absorbance at a specific wavelength (e.g., around 254 nm).
 - Quantification: Prepare a calibration curve using standard solutions of Carbarsone. Inject
 the prepared sample extract into the HPLC system and determine the concentration of
 Carbarsone by comparing its peak area to the calibration curve.

Mechanism of Action and Biological Activity

Carbarsone is an antiprotozoal agent effective against various parasites, most notably Entamoeba histolytica, the causative agent of amoebiasis.[2] Like other pentavalent arsenicals, **Carbarsone** is believed to be a prodrug that is reduced in vivo to its more toxic trivalent form.



The primary mechanism of action of arsenicals is the inhibition of sulfhydryl-dependent enzymes.[11] The trivalent arsenic atom has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. By binding to these groups, **Carbarsone** can inactivate essential enzymes involved in key metabolic pathways of the parasite.

While a specific, detailed signaling pathway for **Carbarsone** has not been fully elucidated, its action can be understood as a disruption of critical cellular processes due to widespread enzyme inhibition.



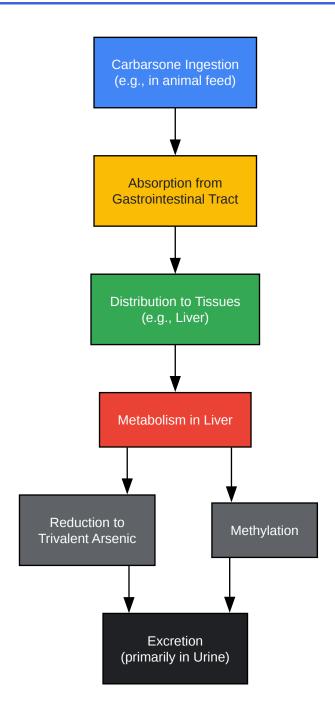
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Caption: Proposed mechanism of action of Carbarsone.

Metabolism

The metabolism of **Carbarsone** primarily involves its reduction to the trivalent arsenic form, which is the active antiprotozoal agent. In mammals, ingested arsenic compounds, including **Carbarsone**, can undergo methylation in the liver, a detoxification process that facilitates their excretion in the urine. Experimental studies in poultry have shown that **Carbarsone** is metabolized and its residues can be found in tissues.





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Caption: General metabolic workflow of **Carbarsone**.

Conclusion

Carbarsone is a well-characterized organoarsenic compound with established antiprotozoal properties. Its chemical structure and physicochemical properties have been extensively documented. While its precise molecular targets and the specific signaling pathways it disrupts



are not fully understood, its mechanism of action is generally attributed to the inhibition of sulfhydryl-dependent enzymes in parasites. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further research is warranted to elucidate the specific enzymatic targets of **Carbarsone** to better understand its biological activity and potential for drug development.

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